molecular formula C10H11NO2 B2909135 1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone CAS No. 14865-39-5

1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone

Cat. No. B2909135
CAS RN: 14865-39-5
M. Wt: 177.203
InChI Key: HNYSZVSPHOFJGY-UHFFFAOYSA-N
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Description

1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone, also known by its IUPAC name 1-(1,4-dihydro-3H-benzo[d][1,2]oxazin-3-yl)ethan-1-one , is a chemical compound with the molecular formula C10H11NO2 . It falls within the class of benzoxazinones and exhibits interesting biological properties. The compound’s structure includes a benzoxazine ring fused with an ethanone moiety .


Synthesis Analysis

The synthesis of 1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone involves various methods, including condensation reactions, cyclization, and functional group transformations. Researchers have explored both traditional organic synthesis routes and novel strategies to access this compound. For instance, one approach involves the cyclization of suitable precursors under controlled conditions. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone consists of a benzoxazine ring (benzo[d][1,2]oxazine) fused with an ethanone group. The benzoxazine ring imparts rigidity and contributes to the compound’s stability. Researchers have characterized its stereochemistry, bond angles, and bond lengths using techniques such as X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone participates in various chemical reactions. These include nucleophilic additions, acylations, and transformations of the benzoxazine ring. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Additionally, the compound’s behavior under acidic or basic conditions has been studied .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 81-82°C .

Safety and Hazards

  • Hazard Statements : The compound poses risks of skin and eye irritation (H315, H319) and inhalation hazards (H335) .
  • Precautionary Measures : Handle with care, use appropriate protective equipment, and work in a well-ventilated area .

properties

IUPAC Name

1-(1,4-dihydro-2,3-benzoxazin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYSZVSPHOFJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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